molecular formula C40H44O13 B12737088 (1,2'-Binaphthalene)-6',7-diacetic acid, 1',4'-dihydro-2,3',4,5,8'-pentahydroxy-1',4'-dioxo-6,7'-bis(1-oxooctyl)- CAS No. 877243-10-2

(1,2'-Binaphthalene)-6',7-diacetic acid, 1',4'-dihydro-2,3',4,5,8'-pentahydroxy-1',4'-dioxo-6,7'-bis(1-oxooctyl)-

Cat. No.: B12737088
CAS No.: 877243-10-2
M. Wt: 732.8 g/mol
InChI Key: CUGAIJMZIXCBAJ-UHFFFAOYSA-N
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Description

(1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- is a complex organic compound with a binaphthalene core This compound is characterized by multiple hydroxyl groups, diacetic acid moieties, and oxooctyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Binaphthalene Core: This can be achieved through coupling reactions such as Suzuki or Stille coupling.

    Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of Diacetic Acid Moieties: This can be done through esterification or amidation reactions.

    Addition of Oxooctyl Groups: This step may involve Friedel-Crafts acylation or other carbonylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, such as antioxidant or antimicrobial properties.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.

Industry

In industry, such compounds can be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: The hydroxyl groups may confer antioxidant properties, neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    Binaphthol Derivatives: Compounds like 1,1’-bi-2-naphthol (BINOL) share a similar binaphthalene core.

    Polyhydroxy Aromatics: Compounds with multiple hydroxyl groups on aromatic rings, such as catechols.

    Diacetic Acid Derivatives: Compounds with diacetic acid moieties, such as certain pharmaceuticals.

Uniqueness

The uniqueness of (1,2’-Binaphthalene)-6’,7-diacetic acid, 1’,4’-dihydro-2,3’,4,5,8’-pentahydroxy-1’,4’-dioxo-6,7’-bis(1-oxooctyl)- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

877243-10-2

Molecular Formula

C40H44O13

Molecular Weight

732.8 g/mol

IUPAC Name

2-[8-[6-(carboxymethyl)-1,8-dihydroxy-7-octanoyl-3,4-dioxonaphthalen-2-yl]-4,5,7-trihydroxy-3-octanoylnaphthalen-2-yl]acetic acid

InChI

InChI=1S/C40H44O13/c1-3-5-7-9-11-13-24(41)30-20(17-28(45)46)15-22-32(26(43)19-27(44)33(22)37(30)50)35-39(52)34-23(36(49)40(35)53)16-21(18-29(47)48)31(38(34)51)25(42)14-12-10-8-6-4-2/h15-16,19,43-44,50-52H,3-14,17-18H2,1-2H3,(H,45,46)(H,47,48)

InChI Key

CUGAIJMZIXCBAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=C(C=C2O)O)C3=C(C4=C(C=C(C(=C4O)C(=O)CCCCCCC)CC(=O)O)C(=O)C3=O)O)O

Origin of Product

United States

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